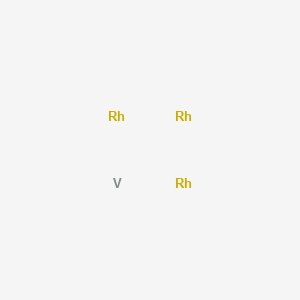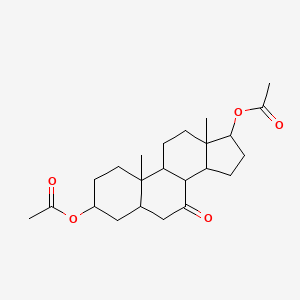
Oxozirconium--hydrogen fluoride (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxozirconium–hydrogen fluoride (1/2) is a compound that consists of zirconium, oxygen, hydrogen, and fluorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxozirconium–hydrogen fluoride (1/2) typically involves the reaction of zirconium compounds with hydrogen fluoride. One common method is the reaction of zirconium oxide with hydrogen fluoride gas under controlled conditions. This reaction can be represented as:
ZrO2+2HF→ZrOF2+H2O
Industrial Production Methods
In industrial settings, the production of oxozirconium–hydrogen fluoride (1/2) may involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of advanced techniques like sol-gel processing and hydrothermal methods can also be employed to produce high-purity oxozirconium–hydrogen fluoride (1/2).
Analyse Des Réactions Chimiques
Types of Reactions
Oxozirconium–hydrogen fluoride (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxozirconium–hydrogen fluoride (1/2) include hydrogen fluoride, halogens, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of oxozirconium–hydrogen fluoride (1/2) depend on the type of reaction. For example, oxidation reactions may produce zirconium oxyfluorides, while reduction reactions may yield zirconium hydrides.
Applications De Recherche Scientifique
Oxozirconium–hydrogen fluoride (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of oxozirconium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound may act as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological applications, it may interact with cellular components to enhance imaging or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxozirconium–hydrogen fluoride (1/2) include other zirconium-based fluorides and oxyfluorides, such as zirconium tetrafluoride and zirconium oxychloride.
Uniqueness
Oxozirconium–hydrogen fluoride (1/2) is unique due to its specific combination of zirconium, oxygen, hydrogen, and fluorine atoms, which impart distinct chemical properties
Propriétés
Numéro CAS |
14984-80-6 |
|---|---|
Formule moléculaire |
F2H2OZr |
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
oxozirconium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Zr/h2*1H;; |
Clé InChI |
IBRMSXZKOKTSTE-UHFFFAOYSA-N |
SMILES canonique |
O=[Zr].F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


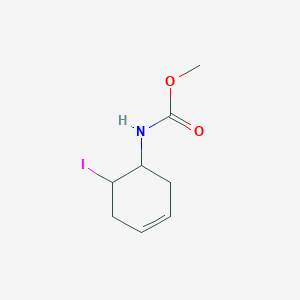
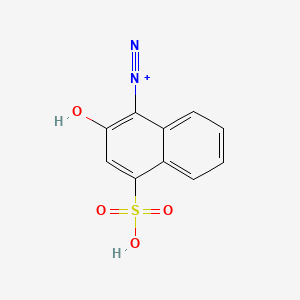

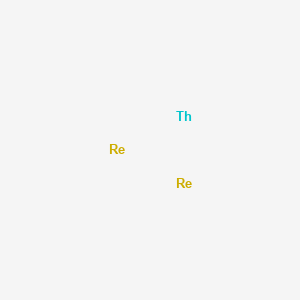


![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

